molecular formula C8H9N3 B13030362 3,4-Dimethyl-3h-imidazo[4,5-c]pyridine

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine

Cat. No.: B13030362
M. Wt: 147.18 g/mol
InChI Key: GEUXVNZAOGFVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . Its structure is a key aza-fused heterocycle that is isosteric with naturally occurring purines, allowing derivatives to interact with a wide range of enzymes and biological receptors . This makes the imidazopyridine core a privileged structure for developing novel therapeutic agents. Researchers utilize this scaffold to design and synthesize compounds for probing biological pathways and developing targeted treatments. The core structure is recognized for its potential in kinase inhibitor development . Imidazopyridine derivatives have been investigated as inhibitors for kinases such as FLT3, which is a prominent target in acute myeloid leukemia research . Furthermore, the structural motif is explored in anticancer research, where some derivatives have demonstrated promising antiproliferative activity against various human cancer cell lines . The 3,4-dimethyl-3H-imidazo[4,5-c]pyridine derivative serves as a key synthetic intermediate and building block for further functionalization. Scientists can elaborate upon this core to create compound libraries for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new bioactive molecules.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3,4-dimethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-6-8-7(3-4-9-6)10-5-11(8)2/h3-5H,1-2H3

InChI Key

GEUXVNZAOGFVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C=N2)C

Origin of Product

United States

Preparation Methods

Laboratory Synthetic Routes

One common laboratory synthesis involves the cyclization of pyridine-3,4-diamine derivatives with formamide reagents under dehydrating conditions. Specifically, the reaction of pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) facilitates ring closure to form the imidazo[4,5-c]pyridine scaffold with methyl substituents at the 3 and 4 positions. HMDS acts as a silylating agent promoting the formation of the imidazole ring by activating the amine and formamide functionalities under mild heating conditions. This method typically yields the target compound with moderate to good efficiency and is adaptable for small-scale synthesis in research laboratories.

Industrial Scale Production

Industrial-scale synthesis adapts the laboratory methods but optimizes reaction parameters such as temperature, solvent choice, and reagent concentrations to maximize yield and throughput. Continuous flow reactors are often employed to improve heat and mass transfer, allowing for better control over reaction kinetics and product purity. The reaction conditions typically involve:

  • Use of pyridine-3,4-diamine as the starting material
  • DMF as the solvent and methyl source
  • HMDS or similar reagents to promote cyclization
  • Reaction temperatures ranging from 80°C to 180°C
  • Reaction times from 6 to 12 hours

These optimized conditions yield the compound in 66.3% to 81.2% yield, suitable for commercial production.

Detailed Synthetic Routes and Reaction Conditions

Method No. Starting Materials Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Notes
1 Pyridine-3,4-diamine + N,N-dimethylformamide HMDS, heating 80 - 120 5 - 12 60 - 80 HMDS promotes imidazole ring closure
2 2,3-Diamino-4-cyanopyridine + aldehyde Sodium metabisulfite, DMF 80 - 180 6 - 12 66.3 - 81.2 Cyclization to 3H-imidazo[4,5-B]pyridine derivatives
3 2-Amino-3-nitro-4-cyanopyridine Pd/C catalyst, H2, methanol (reduction) 20 - 60 2 - 12 99.2 Reduction to diamino intermediate
4 Pyridine-3,4-diamine + aldehydes FeCl3 or aerial oxidation, heating 80 10 High Alternative oxidative cyclization

Table 1: Summary of key synthetic methods for 3,4-Dimethyl-3H-imidazo[4,5-c]pyridine and related derivatives

Mechanistic Insights

The general mechanism involves initial formation of a Schiff base or imine intermediate between the diamine and an aldehyde or formamide derivative. Subsequent cyclization occurs via nucleophilic attack of the amine nitrogen on the activated carbonyl carbon, promoted by dehydrating agents such as HMDS or oxidative catalysts like FeCl3. The methyl substituents at positions 3 and 4 originate from the methyl groups in the formamide reagent or aldehyde precursors.

In industrial methods, sodium metabisulfite is used as a reducing agent to facilitate ring closure and suppress side reactions. The reduction of nitro-substituted pyridines to diamino intermediates is efficiently carried out using Pd/C catalysis under hydrogen atmosphere, providing high yields of the key diamino precursors.

Experimental Data and Research Findings

Reaction Yields and Purity

  • Yields in laboratory syntheses typically range from 60% to 80% depending on the precise conditions and scale.
  • Industrial processes achieve yields up to 81.2% with high purity suitable for pharmaceutical or material science applications.
  • Reduction of nitro-pyridine intermediates to diamino derivatives achieves yields as high as 99.2% under optimized conditions.

Spectroscopic Characterization

  • The synthesized compounds are characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the presence of methyl groups at the 3 and 4 positions and the fused heterocyclic structure.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress during synthesis.

Summary Table of Key Preparation Methods

Step Reagents/Conditions Temperature Time Yield (%) Remarks
Reduction of nitro-pyridine Pd/C, H2, MeOH 20-60°C 2-12 h 99.2 High-yield diamino intermediate
Cyclization with aldehyde Sodium metabisulfite, DMF 80-180°C 6-12 h 66.3-81.2 Formation of imidazo ring
Cyclization with HMDS HMDS, DMF 80-120°C 5-12 h 60-80 Common lab-scale method
Oxidative cyclization FeCl3 or aerial oxidation 80°C ~10 h High Alternative method

Concluding Remarks

The preparation of this compound is well-established through multiple synthetic pathways involving the cyclization of pyridine-3,4-diamine derivatives with formamide or aldehyde reagents under dehydrating or oxidative conditions. Industrial methods optimize these protocols for scale, yield, and purity using continuous flow reactors and catalytic hydrogenation for intermediate formation. The compound’s preparation is supported by comprehensive spectroscopic characterization and reaction monitoring techniques, ensuring reproducibility and quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3,4-Dimethyl-3h-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Isomers: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

The positional isomerism of nitrogen atoms critically influences properties:

Property Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine References
Core Structure Nitrogen at positions 1, 3, 4, 5 Nitrogen at positions 1, 3, 5, 7
Synthesis Cyclization of 3,4-diaminopyridines Cyclization of 2,3-diaminopyridines
Kinase Selectivity Lower TYK2 selectivity in kinase inhibitors Higher TYK2 selectivity (e.g., 21-fold improvement over JAK1)
Clinical Development Limited due to understudied SAR Emerging in kinase inhibitors (e.g., GLPG3667)

Example : In kinase inhibitors, replacing the imidazo[4,5-c]pyridine core with imidazo[4,5-b]pyridine improved TYK2 selectivity due to better hydrophobic interactions in the ATP-binding pocket .

Functionalized Derivatives

Angiotensin II Receptor Antagonists

4,5-Dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives (sartans) are nonpeptide antagonists used in hypertension. Key SAR findings include:

  • Substituent Tolerance : Benzyl groups at position 5 are tolerated (IC50 ~100 µM), but tert-butyl groups abolish activity .
  • Comparison with Losartan : Sartans with imidazo[4,5-c]pyridine cores exhibit similar efficacy but distinct metabolic profiles .
Antiviral Agents

Imidazo[4,5-c]pyridines show potent anti-HCV activity:

  • Compound 30: EC50 = 0.004 µM (HCV genotype 2a) with high selectivity (SI > 595) .
  • Structural Requirement : A benzyl group with para-substitutions enhances potency by stabilizing hydrophobic interactions with viral proteases .

Core-Modified Analogs

Quinoline-Fused Derivatives

I-BET151, a 1H-imidazo[4,5-c]quinoline-2(3H)-one derivative, inhibits BET proteins by mimicking acetylated lysine. Key features:

  • Binding Mode : The 3,5-dimethylisoxazole group forms H-bonds with Asn140 and Tyr97 in BRD4 .
  • Scaffold Hopping: Replacing the quinoline core with γ-carboline improved BRD4-binding affinity (compound 81) but reduced solubility .

Data Tables

Table 1. Pharmacological Activities of Selected Imidazo[4,5-c]pyridine Derivatives

Compound Activity Key Data Reference
Sartan Derivatives Angiotensin II antagonism IC50 ≈ 100 µM (MurC inhibition)
Compound 30 Anti-HCV EC50 = 0.004 µM, SI > 595
I-BET151 BET Inhibition Kd = 3.2 Å (BRD4 interaction)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.